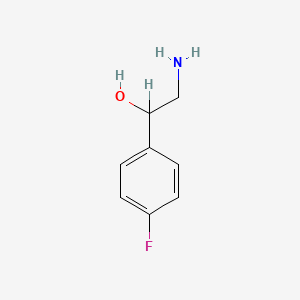

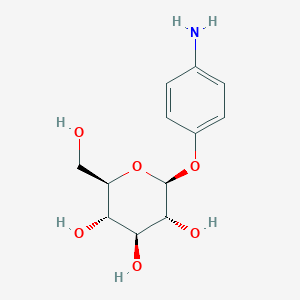

(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related tetrahydro-2H-pyran compounds involves multi-step processes, including condensation, cyclization, and functionalization reactions. A typical synthesis might involve starting from simple organic substrates, undergoing bromination, alkylation, and subsequent cyclization to form the pyran ring, followed by specific substitutions to introduce desired functional groups (Y. Liu et al., 2008; Y. Hijji et al., 2021).

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives is characterized by their cyclic ether core, providing a framework for various functional groups. Structural elucidation often involves spectroscopic methods such as NMR, IR, and X-ray crystallography, allowing for the determination of stereochemistry and the position of substituents. Advanced computational methods, including DFT calculations, further provide insights into electronic structure, reactive sites, and interaction potentials (Y. Hijji et al., 2021).

Chemical Reactions and Properties

Tetrahydro-2H-pyran derivatives participate in various chemical reactions, leveraging their ether and hydroxymethyl groups. They can act as substrates in condensation reactions, serve as intermediates in the synthesis of complex molecules, and undergo functional group transformations. Their chemical behavior is influenced by the presence of electron-donating or withdrawing groups attached to the pyran ring, affecting reactivity and stability (B. Aghazadeh et al., 2019).

Physical Properties Analysis

The physical properties of tetrahydro-2H-pyran derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. Hydroxymethyl groups confer hydrophilicity, affecting solubility in water and organic solvents. The presence of additional functional groups further modulates these properties, influencing the compound's phase behavior and interaction with solvents and substrates.

Chemical Properties Analysis

Chemically, tetrahydro-2H-pyran derivatives exhibit properties typical of ethers and alcohols, including nucleophilic substitution reactions, potential for oxidation, and participation in acid-base chemistry. Their reactivity can be tailored by substituting the pyran ring, enabling the design of molecules with specific chemical functionalities for targeted applications (M. Priya et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Convenient Synthesis Approaches : This compound has been synthesized using various approaches. For example, Liu et al. (2008) developed a method for preparing a similar compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, demonstrating the feasibility of synthesizing complex derivatives of this compound (Liu, Li, Lu, & Miao, 2008).

Use in Nanocatalyst Synthesis : Aghazadeh and Nikpassand (2019) reported the use of 2-amino glucose, a similar compound, as a substrate for synthesizing a magnetically recoverable nanocatalyst, NiFe2O4@SiO2@amino glucose. This highlights its potential in green chemistry applications (Aghazadeh & Nikpassand, 2019).

Microwave-Assisted Synthesis : Hijji et al. (2021) utilized a similar glucose amine Schiff base in a microwave-assisted synthesis method. This demonstrates the compound's potential in efficient and rapid synthesis techniques (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).

Biological and Sensing Applications

Detection and Sensing Capabilities : Tadesse et al. (2016) synthesized a Schiff base derivative of a similar compound and evaluated its ability to detect anions and its antimicrobial activity. This suggests potential applications in sensing and antimicrobial research (Tadesse, Alpaslan, Yıldız, Ünver, & Aslan, 2016).

Sugar Imine Molecules Synthesis : Mohammed et al. (2020) conducted research on synthesizing sugar imine molecules, highlighting the compound's role in developing new molecules with potential applications in various fields (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Crystallography and Structural Analysis

- Structural Characterization : Liu et al. (2012) isolated a disaccharide, closely related to the compound , from Tremella fuciformis and detailed its crystal structure, contributing to a deeper understanding of such molecules' structural properties (Liu, Yan, Song, Gou, & Chen, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943065 | |

| Record name | 4-Aminophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

20818-25-1 | |

| Record name | 4-Aminophenyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020818251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminophenyl beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOPHENYL BETA-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R09NV3HOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.